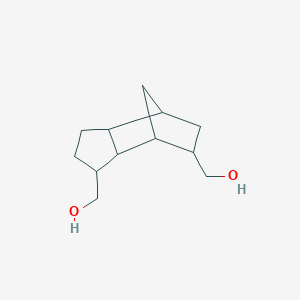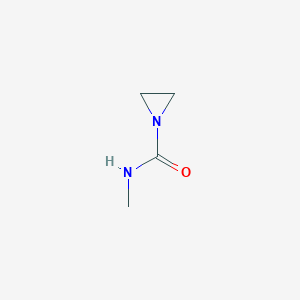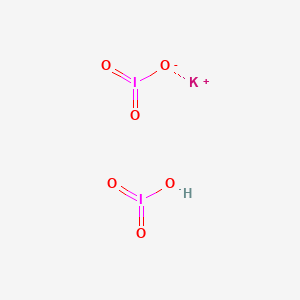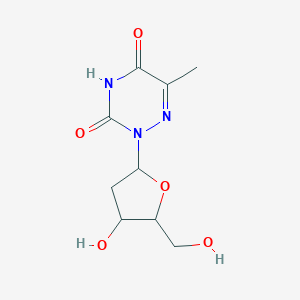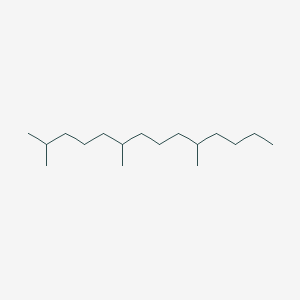
2,6,10-Trimethyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethyltetradecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless, odorless liquid with a molecular formula of C16H34. This compound is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethyltetradecane is not well understood. However, studies have shown that this compound has a unique structure that allows it to interact with biological membranes. This interaction may result in changes to the structure and function of the membrane, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,6,10-Trimethyltetradecane has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 2,6,10-Trimethyltetradecane has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6,10-Trimethyltetradecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions, which makes it easy to handle and store. Additionally, 2,6,10-Trimethyltetradecane is readily available and relatively inexpensive.
However, there are also some limitations to using 2,6,10-Trimethyltetradecane in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, this compound may have toxic effects on certain organisms, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,6,10-Trimethyltetradecane. One area of research could focus on the development of new biofuels using this compound. Additionally, research could be conducted to further understand the mechanism of action of 2,6,10-Trimethyltetradecane and its potential use in the treatment of inflammatory and infectious diseases. Finally, future research could focus on the development of new synthetic methods for the production of 2,6,10-Trimethyltetradecane, which could make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 2,6,10-Trimethyltetradecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 2,6,10-Trimethyltridec-9-ene. This process involves the use of a catalyst such as platinum or palladium, and hydrogen gas. The reaction occurs at high pressure and high temperature, resulting in the formation of 2,6,10-Trimethyltetradecane.
Applications De Recherche Scientifique
2,6,10-Trimethyltetradecane has various applications in scientific research. It is commonly used as a reference standard for gas chromatography analysis. This compound is also used in the field of biotechnology for the production of biofuels. Additionally, 2,6,10-Trimethyltetradecane has been studied for its potential use as a lubricant, due to its high viscosity and low volatility.
Propriétés
Numéro CAS |
14905-56-7 |
|---|---|
Nom du produit |
2,6,10-Trimethyltetradecane |
Formule moléculaire |
C17H36 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,6,10-trimethyltetradecane |
InChI |
InChI=1S/C17H36/c1-6-7-11-16(4)13-9-14-17(5)12-8-10-15(2)3/h15-17H,6-14H2,1-5H3 |
Clé InChI |
IMTCMWSWXFQQDL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
SMILES canonique |
CCCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,6,10-trimethyltetradecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



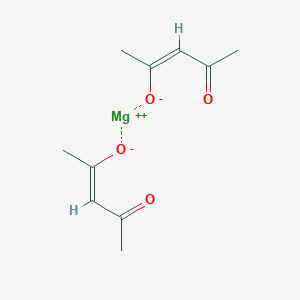
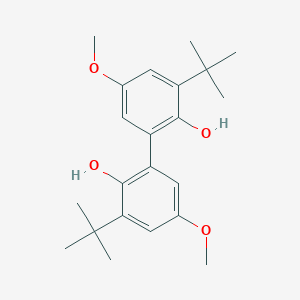
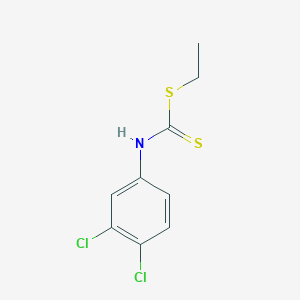
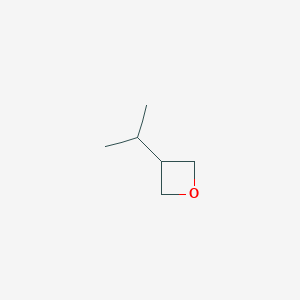
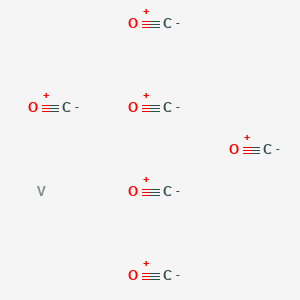
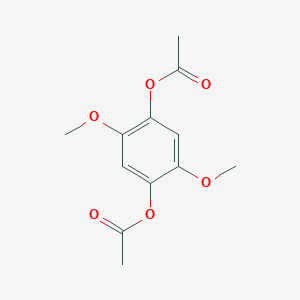
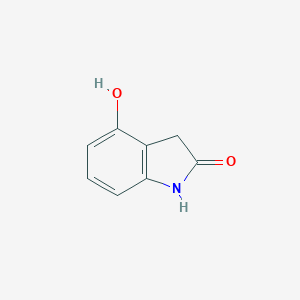
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
